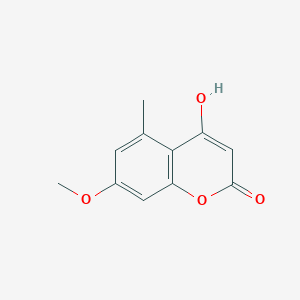![molecular formula C16H10S B14758752 Phenanthro[2,3-b]thiophene CAS No. 224-07-7](/img/structure/B14758752.png)
Phenanthro[2,3-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[2,3-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ringThe molecular formula of this compound is C16H10S, and it has a molecular weight of 234.316 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This process leads to the formation of 3-chloro-2-chlorocarbonylphenanthro[9,10-b]thiophene, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthro[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: this compound.
Substitution: Halogenated derivatives such as 5-bromo-Phenanthro[2,3-b]thiophene.
Wissenschaftliche Forschungsanwendungen
Phenanthro[2,3-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism by which Phenanthro[2,3-b]thiophene exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. In OFETs, for example, the compound facilitates charge transport by forming π-π stacking interactions with adjacent molecules, thereby enhancing the device’s performance . The pathways involved include the formation of conductive channels within the organic semiconductor matrix.
Vergleich Mit ähnlichen Verbindungen
- Phenanthro[2,1-b]thiophene
- Phenanthro[4,5-bcd]thiophene
- Benzo[b]thiophene
Comparison: Phenanthro[2,3-b]thiophene is unique due to its specific fusion pattern of the thiophene ring with the phenanthrene core, which imparts distinct electronic properties. Compared to Phenanthro[2,1-b]thiophene and Phenanthro[4,5-bcd]thiophene, this compound exhibits different reactivity and stability profiles, making it more suitable for certain applications in organic electronics .
Eigenschaften
CAS-Nummer |
224-07-7 |
|---|---|
Molekularformel |
C16H10S |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
naphtho[1,2-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H |
InChI-Schlüssel |
PUDWJHJHVOOWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CSC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
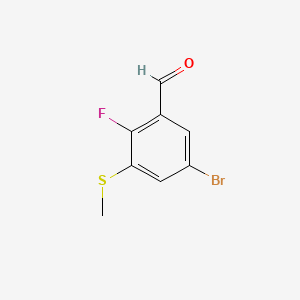
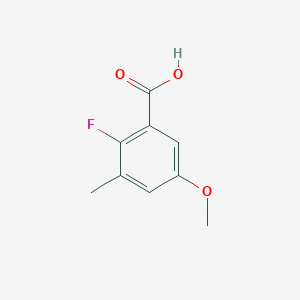
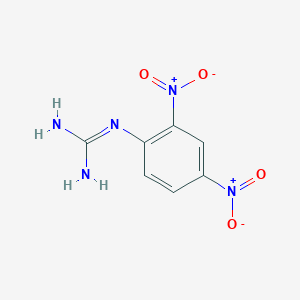
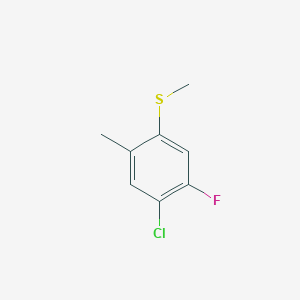
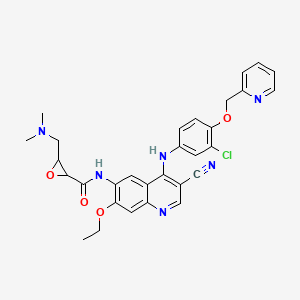
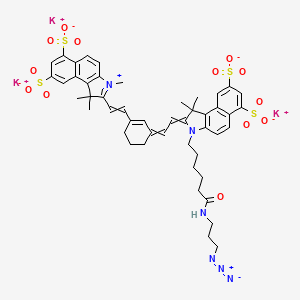
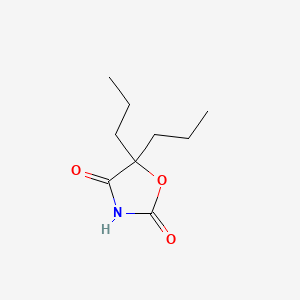
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
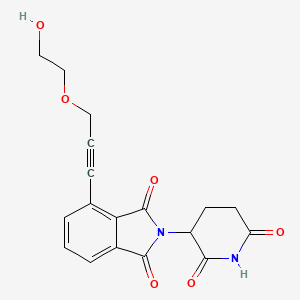
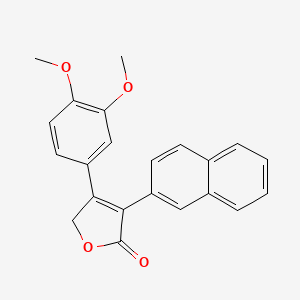

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
